6-Bromo-7-ethoxyimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-7-ethoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . The specific reaction conditions may vary depending on the desired functional groups and the starting materials used.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-ethoxyimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: These reactions involve the formation of radicals and can lead to the functionalization of the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions may involve varying temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-7-ethoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 6-Bromo-7-ethoxyimidazo[1,2-a]pyridine include:
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9BrN2O |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-7-ethoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O/c1-2-13-8-5-9-11-3-4-12(9)6-7(8)10/h3-6H,2H2,1H3 |
InChI Key |
FQMIYUWINLJTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=CN2C=C1Br |
Origin of Product |
United States |
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